Target Selectivity Profile: Dual Cathepsin D and Trypsin Inhibition vs. Pepstatin A
Compound 126731-59-7 (PDI) demonstrates a distinct bi-functional inhibitory profile, targeting both an aspartic protease (cathepsin D) and a serine protease (trypsin). In direct contrast, the canonical small-molecule inhibitor Pepstatin A is highly selective for aspartic proteases and exhibits no inhibitory activity against trypsin or other serine proteases [1]. This functional divergence provides a clear, qualitative basis for compound selection in experimental designs where dual-pathway protease blockade is necessary.
| Evidence Dimension | Protease Class Selectivity |
|---|---|
| Target Compound Data | Inhibits Cathepsin D (Aspartic Protease) and Trypsin (Serine Protease) |
| Comparator Or Baseline | Pepstatin A inhibits Cathepsin D and other Aspartic Proteases; does NOT inhibit Trypsin or other Serine Proteases |
| Quantified Difference | Qualitative difference: Bi-functional vs. Mono-functional (Aspartic-specific) inhibition. |
| Conditions | In vitro biochemical characterization using purified enzymes. |
Why This Matters
This selectivity difference is critical for experimental design: PDI is the appropriate choice for studying systems involving both lysosomal aspartic and serine protease pathways, whereas Pepstatin A is suitable for experiments requiring strict aspartic protease specificity.
- [1] Guo J, Erskine PT, Coker AR, Wood SP, Cooper JB. Structure of a Kunitz-type potato cathepsin D inhibitor. J Struct Biol. 2015;192(3):554-560. View Source
